2,4,6,8,10,12,14,16,18-Nonaoxanonadecane
Description
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane is a linear polyether composed of a 19-carbon backbone (nonadecane) with nine oxygen atoms positioned at every even-numbered carbon. This structure creates a repeating -(CH₂-O-CH₂)- motif, resulting in a highly oxygenated, flexible chain.
Properties
CAS No. |
13352-78-8 |
|---|---|
Molecular Formula |
C10H22O9 |
Molecular Weight |
286.277 |
IUPAC Name |
methoxy(methoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxy)methane |
InChI |
InChI=1S/C10H22O9/c1-11-3-13-5-15-7-17-9-19-10-18-8-16-6-14-4-12-2/h3-10H2,1-2H3 |
InChI Key |
KGCHCZLEIBUSBO-UHFFFAOYSA-N |
SMILES |
COCOCOCOCOCOCOCOCOC |
Synonyms |
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane:
1,4,7,10,13,16-Hexaoxanonadecane (18-propyl)
- Structure : A linear polyether with six oxygen atoms in a 19-carbon chain.
- Key Differences : Fewer oxygen atoms (6 vs. 9) and a propyl substituent at position 16.
- Properties: Reduced polarity compared to the nonaoxa derivative, leading to lower boiling points and weaker solvation capabilities for polar molecules .
18-Crown-6 (1,4,7,10,13,16-Hexaoxacyclooctadecane)
- Structure : Cyclic polyether with six oxygen atoms in an 18-membered ring.
- Key Differences : Cyclic vs. linear structure; fewer oxygen atoms (6 vs. 9).
- Properties: Superior cation-complexing ability (e.g., K⁺, Na⁺) due to preorganized cavity. Lower solubility in nonpolar solvents compared to linear analogs. Applications: Widely used in supramolecular chemistry and as a phase-transfer catalyst .
1,3,6,9,12,14,17,20-Octaoxacyclodocosane
- Structure : Cyclic polyether with eight oxygen atoms in a 22-membered ring.
- Key Differences : Larger ring size and oxygen count (8 vs. 9).
- Properties :
Siloxane-Based Analogs (e.g., Octadecamethylcyclononasiloxane)
- Structure : Cyclic siloxane with alternating silicon and oxygen atoms.
- Key Differences : Silicon-oxygen backbone vs. carbon-oxygen backbone.
- Properties :
Comparative Data Table
| Compound Name | Structure Type | Oxygen Atoms | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| This compound | Linear | 9 | C₁₉H₃₈O₉ | ~434.5* | Solvents, ion transport |
| 1,4,7,10,13,16-Hexaoxanonadecane | Linear | 6 | C₁₉H₄₀O₆ | ~364.5 | Intermediate synthesis |
| 18-Crown-6 | Cyclic | 6 | C₁₂H₂₄O₆ | 264.3 | Cation complexation, catalysis |
| 1,3,6,9,12,14,17,20-Octaoxacyclodocosane | Cyclic | 8 | C₂₂H₄₄O₈ | ~472.6 | Macrocyclic chemistry |
| Octadecamethylcyclononasiloxane | Cyclic (Si-O) | 9 | C₁₈H₅₄O₉Si₉ | ~667.3 | Industrial lubricants |
*Estimated based on structural analogs.
Property Analysis
Thermal Stability
- Linear polyethers like this compound typically exhibit moderate thermal stability (decomposition >200°C), whereas siloxanes (e.g., Octadecamethylcyclononasiloxane) withstand temperatures exceeding 300°C due to strong Si-O bonds .
- Cyclic ethers (e.g., 18-Crown-6) have lower volatility but comparable stability to linear analogs .
Solubility and Polarity
- The high oxygen content of this compound enhances polarity, making it soluble in polar solvents (e.g., water, alcohols). Cyclic analogs show reduced solubility in water due to their rigid structures .
Ion-Binding Capacity
- Linear polyethers lack the preorganized binding sites of crown ethers, resulting in weaker and less selective ion interactions. However, their flexibility allows for dynamic coordination with larger ions .
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